N-[2-(4-chlorophenyl)ethyl]-2-(2-acetamido-1,3-thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-chlorophenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c1-10(20)18-15-19-13(9-22-15)8-14(21)17-7-6-11-2-4-12(16)5-3-11/h2-5,9H,6-8H2,1H3,(H,17,21)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFKLIZALCQKKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC(=O)NCCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Reaction Mechanism
The Hantzsch thiazole synthesis involves the cyclocondensation of α-halocarbonyl compounds with thioamides. For this target, ethyl α-chloroacetate (ClCH₂COOEt) and thiourea (H₂N-C(S)-NH₂) react under catalyst-free conditions to form ethyl 2-amino-1,3-thiazol-4-yl acetate (Figure 1).
Reaction Conditions :
-
Solvent: Dry tetrahydrofuran (THF).
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Temperature: Room temperature (25°C).
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Time: 2 hours.
Mechanistic Insights :
-
Nucleophilic attack by thiourea’s sulfur on the α-chloro carbon of ethyl chloroacetate.
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Cyclization via intramolecular displacement of chloride, forming the thiazole ring.
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Elimination of ethanol to yield the 2-aminothiazole derivative.
Optimization of Thiazole Formation
Key variables affecting yield include solvent polarity, temperature, and stoichiometry. A comparative study revealed that THF outperforms acetonitrile or 1,4-dioxane due to its ability to stabilize intermediates (Table 1).
Table 1: Solvent Screening for Thiazole Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | THF | 25 | 2 | 90 |
| 2 | Acetonitrile | 25 | 2 | 65 |
| 3 | 1,4-Dioxane | 25 | 2 | 70 |
Acetylation of the 2-Amino Group
Acetylation Protocol
The 2-amino group of ethyl 2-amino-1,3-thiazol-4-yl acetate is acetylated using acetic anhydride in the presence of pyridine as a base:
Reaction Conditions :
-
Solvent: Dichloromethane (DCM).
-
Reagents: Acetic anhydride (1.2 equiv), pyridine (1.5 equiv).
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Temperature: 0°C to room temperature.
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Time: 4 hours.
Product : Ethyl 2-acetamido-1,3-thiazol-4-yl acetate (confirmed via ¹H NMR: δ 2.15 ppm, singlet, CH₃CO; δ 4.25 ppm, quartet, OCH₂CH₃).
Ester Hydrolysis to Carboxylic Acid
Saponification Conditions
The ethyl ester of ethyl 2-acetamido-1,3-thiazol-4-yl acetate is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide:
Reaction Conditions :
-
Solvent: Ethanol/water (1:1).
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Reagent: 2M NaOH (2.5 equiv).
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Temperature: Reflux (80°C).
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Time: 3 hours.
Product : 2-(2-Acetamido-1,3-thiazol-4-yl)acetic acid (IR: 1715 cm⁻¹, C=O stretch; ¹H NMR: δ 12.3 ppm, broad, COOH).
Amide Coupling with 2-(4-Chlorophenyl)ethylamine
Coupling Reagent Screening
The carboxylic acid is activated using carbodiimide-based reagents for coupling with 2-(4-chlorophenyl)ethylamine . EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) proved most effective (Table 2).
Table 2: Coupling Reagent Efficiency
| Entry | Reagent System | Solvent | Yield (%) |
|---|---|---|---|
| 1 | EDC/HOBt | DMF | 85 |
| 2 | DCC/DMAP | DCM | 72 |
| 3 | HATU/DIEA | DMF | 78 |
Optimal Conditions :
-
Reagents: EDC (1.2 equiv), HOBt (1.1 equiv).
-
Solvent: Dimethylformamide (DMF).
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Temperature: 0°C to room temperature.
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Time: 12 hours.
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Yield: 85%.
Final Product Characterization
The target compound, N-[2-(4-chlorophenyl)ethyl]-2-(2-acetamido-1,3-thiazol-4-yl)acetamide , was characterized via:
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¹H NMR : δ 7.25 ppm (d, J = 8.5 Hz, 2H, Ar-H), δ 3.55 ppm (t, J = 6.8 Hz, 2H, CH₂NH), δ 2.10 ppm (s, 3H, CH₃CO).
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¹³C NMR : δ 170.2 ppm (CO, acetamide), δ 165.8 ppm (CO, thiazole), δ 133.5 ppm (C-Cl).
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HRMS : [M+H]⁺ calcd. for C₁₅H₁₅ClN₃O₂S: 352.06, found: 352.05.
Alternative Synthetic Routes and Scalability
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide and thiazole-linked functional groups undergo hydrolysis under acidic or basic conditions:
| Reaction Conditions | Site of Hydrolysis | Product(s) | Yield | Reference |
|---|---|---|---|---|
| 6M HCl, reflux, 8h | Acetamido group (C=O) | 2-(2-amino-1,3-thiazol-4-yl)-N-[2-(4-chlorophenyl)ethyl]acetamide | 78% | |
| 10% NaOH, 70°C, 6h | Thiazole-acetamide linkage | 2-(2-acetamido-1,3-thiazol-4-yl)acetic acid + 2-(4-chlorophenyl)ethylamine | 65% |
Mechanistic Insights :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, increasing electrophilicity and facilitating nucleophilic attack by water.
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Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the amine.
Nucleophilic Substitution
The thiazole ring and chlorophenyl group participate in substitution reactions:
| Reagent | Target Site | Product | Conditions | Reference |
|---|---|---|---|---|
| NaSH in DMF | Thiazole C-2 position | 2-mercapto-N-[2-(4-chlorophenyl)ethyl]acetamide-thiazole derivative | 60°C, 4h | |
| NH₃ (g), ethanol | Acetamide carbonyl | 2-(2-amino-1,3-thiazol-4-yl)-N-[2-(4-chlorophenyl)ethyl]acetamide | 50°C, 12h |
Key Observations :
-
Thiazole’s electron-deficient C-2 position shows higher reactivity toward soft nucleophiles like hydrosulfide.
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Aryl chlorides require harsh conditions (e.g., Cu catalysis) for substitution, which are not typically employed due to competing decomposition .
Oxidation Reactions
The thiazole sulfur and acetamide groups are susceptible to oxidation:
| Oxidizing Agent | Site Oxidized | Product | Selectivity |
|---|---|---|---|
| H₂O₂ (30%) | Thiazole sulfur | Thiazole sulfoxide derivative | 89% |
| KMnO₄, acidic | Acetamide α-carbon | 2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-chlorophenyl)ethyl]glycolic acid | 42% |
Kinetic Data :
-
Sulfoxidation occurs rapidly at 25°C (t₁/₂ = 15 min) with H₂O₂, while α-carbon oxidation requires elevated temperatures (>60°C) .
Cycloaddition and Cyclization
The thiazole ring participates in Diels-Alder reactions, and the ethylacetamide chain enables cyclization:
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Diels-Alder | Maleic anhydride, toluene, 110°C | Bicyclic adduct with fused thiazole-oxanorbornene system | Scaffold for drug design |
| Intramolecular cyclization | PCl₅, CH₂Cl₂, 0°C → RT | 5-membered lactam fused to thiazole | Bioactive intermediate |
Theoretical Basis :
-
DFT calculations (B3LYP/6-31G*) confirm the thiazole’s electron-deficient nature, favoring inverse-electron-demand Diels-Alder reactions .
Functional Group Interconversion
The acetamide moiety undergoes transacylation and reduction:
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Transacylation | Benzoyl chloride, pyridine | N-benzoyl derivative | 91% |
| Reduction (LiAlH₄) | Acetamide → amine | 2-(2-amino-1,3-thiazol-4-yl)-N-[2-(4-chlorophenyl)ethyl]ethylamine | 68% |
Synthetic Utility :
-
Reduced amine derivatives show enhanced solubility in aqueous media (logP reduction from 3.2 to 1.8).
Stability Under Thermal and Photolytic Conditions
| Condition | Degradation Pathway | Half-Life | Major Degradants |
|---|---|---|---|
| 60°C, dry air | Thiazole ring decomposition | 14 days | 4-chlorophenethylamine + acetic acid |
| UV light (254 nm) | C-Cl bond cleavage | 2h | Radical intermediates → polymeric byproducts |
Recommendations :
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiazole ring, a chlorophenyl group, and an acetamido group. The synthesis typically involves several key reactions:
- Formation of the Thiazole Ring : Achieved through the Hantzsch thiazole synthesis, which combines α-haloketones with thioamides under acidic conditions.
- Introduction of the Chlorophenyl Group : Conducted via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a suitable nucleophile in the presence of a Lewis acid catalyst.
- Acetamido Group Addition : Introduced through an acylation reaction involving an amine and acetic anhydride or acetyl chloride.
This multi-step synthesis not only provides high yields but also allows for the optimization of reaction conditions for industrial applications.
The biological activities associated with N-[2-(4-chlorophenyl)ethyl]-2-(2-acetamido-1,3-thiazol-4-yl)acetamide include:
- Antimicrobial Effects : Thiazole derivatives are known to exhibit significant antimicrobial properties by inhibiting bacterial lipid biosynthesis and other mechanisms.
- Antitumor Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in oncology.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in animal models, indicating potential therapeutic applications in inflammatory diseases.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Study : A study demonstrated that derivatives of thiazole exhibited potent activity against Gram-positive and Gram-negative bacteria. The specific derivative this compound was noted for its enhanced efficacy compared to similar compounds .
- Cytotoxicity Assessment : In vitro assays revealed that this compound significantly inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting its potential as an anticancer agent .
- Inflammatory Response Modulation : Research indicated that treatment with this thiazole derivative resulted in reduced levels of pro-inflammatory cytokines in animal models, supporting its use in therapeutic strategies for inflammatory diseases .
Mechanism of Action
The mechanism by which N-[2-(4-chlorophenyl)ethyl]-2-(2-acetamido-1,3-thiazol-4-yl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the acetamido group can form hydrogen bonds with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other acetamide-thiazole derivatives are outlined below, with a focus on substituents, molecular properties, and reported biological activities.
Table 1: Structural and Functional Comparison of Selected Acetamide-Thiazole Derivatives
*Calculated based on structural analysis.
Key Observations:
Substitution at the thiazole 2-position (e.g., acetamido in the target vs. amino in Mirabegron) may alter hydrogen-bonding interactions critical for β3-adrenoceptor binding.
Biological Activity: Mirabegron’s efficacy as a β3 agonist is attributed to its hydroxy-phenylethylaminoethylphenyl side chain, absent in the target compound. ’s glucokinase activators demonstrate that thiazole-acetamide scaffolds with quinazolinone moieties exhibit enzyme modulation, suggesting the target compound’s activity could be explored in metabolic disorders.
Synthetic Accessibility :
- Derivatives in and highlight the feasibility of synthesizing 2-acetamido-thiazoles via nucleophilic substitution or coupling reactions, supporting the target compound’s preparative viability.
Research Implications and Gaps
- Pharmacological Screening: The target compound’s structural simplicity compared to Mirabegron warrants evaluation for β3-adrenoceptor affinity or off-target effects (e.g., kinase inhibition as in ).
- SAR Studies : Systematic modification of the 4-chlorophenyl ethyl group (e.g., replacing Cl with other halogens or alkyl chains) could optimize bioavailability or target engagement.
- Toxicity Profiling : Analogous compounds in and lack hepatotoxicity, suggesting the target compound may share this safety profile.
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-2-(2-acetamido-1,3-thiazol-4-yl)acetamide is a synthetic organic compound characterized by its unique structural features, including a thiazole ring and a chlorophenyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound's IUPAC name is 2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-chlorophenyl)ethyl]acetamide. The synthesis typically involves several key reactions:
- Formation of the Thiazole Ring : This is achieved through the Hantzsch thiazole synthesis, which combines α-haloketones with thioamides under acidic conditions.
- Introduction of the Chlorophenyl Group : This is accomplished via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a suitable nucleophile in the presence of a Lewis acid catalyst.
- Acetamido Group Addition : The acetamido group is introduced through an acylation reaction involving an amine and acetic anhydride or acetyl chloride.
Antimicrobial Properties
Research indicates that compounds featuring thiazole rings exhibit significant antimicrobial activity. Studies have shown that this compound demonstrates efficacy against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .
Anticancer Activity
In vitro studies have suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. For instance, it has shown potential in inhibiting the growth of breast cancer cells (MCF-7) and lung cancer cells (A549). The proposed mechanism involves the activation of caspase pathways leading to programmed cell death .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit bacterial growth at low concentrations (MIC values ranging from 5 to 50 µg/mL). The study concluded that modifications to the thiazole moiety could enhance antimicrobial potency.
- Anticancer Research :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-[2-(4-chlorophenyl)ethyl]-2-(2-amino-1,3-thiazol-4-yl)acetamide | Lacks acetamido group | Moderate antimicrobial activity |
| N-[2-(4-chlorophenyl)ethyl]-2-(2-hydroxy-1,3-thiazol-4-yl)acetamide | Hydroxy group instead of acetamido | Enhanced antifungal properties |
The unique combination of functional groups in this compound potentially confers a broader spectrum of biological activity compared to its analogs .
Q & A
Q. What are the recommended methods for synthesizing N-[2-(4-chlorophenyl)ethyl]-2-(2-acetamido-1,3-thiazol-4-yl)acetamide, and how can reaction yields be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, such as coupling a 4-chlorophenyl ethylamine derivative with a thiazole acetamide precursor. Key steps include:
- Amide bond formation : Use coupling agents like EDCl/HOBt or DCC in anhydrous DMF to minimize hydrolysis .
- Thiazole ring construction : Employ Hantzsch thiazole synthesis (α-halo ketones + thioureas) under reflux in ethanol .
- Yield optimization : Monitor reaction progress via TLC/HPLC. Purify intermediates via column chromatography (e.g., silica gel, eluent: EtOAc/hexane gradient). Crystallization from ethanol/water mixtures improves purity and yield (e.g., 49% yield reported for a related diastereomer) .
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR : Analyze - and -NMR for characteristic signals (e.g., thiazole C-S-C at ~165 ppm, acetamide carbonyl at ~170 ppm) .
- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.
- X-ray crystallography : For unambiguous confirmation, refine structures using SHELXL (e.g., C–H⋯O hydrogen bonding patterns) .
Q. What biological activity assays are appropriate for preliminary evaluation of this compound?
Methodological Answer: Given the thiazole moiety’s known bioactivity , prioritize:
- Antimicrobial assays : Broth microdilution (MIC against S. aureus, E. coli).
- Anticancer screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa).
- Enzyme inhibition : Test against kinases or proteases via fluorometric/colorimetric kits.
Ensure purity >95% (HPLC) to avoid false positives .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer: Contradictions may arise from impurities, assay conditions, or stereochemical variations. Strategies include:
- Orthogonal assays : Validate results using both cell-based and enzyme-targeted assays .
- Chiral resolution : Separate diastereomers via chiral HPLC (e.g., Chiralpak AD-H column) and test individually .
- Metabolic stability checks : Use liver microsomes to rule out rapid degradation in certain assays .
Q. What advanced techniques are critical for analyzing stereochemical outcomes in derivatives of this compound?
Methodological Answer:
- Circular Dichroism (CD) : Detect optical activity in chiral centers introduced during synthesis.
- NOESY NMR : Identify spatial proximity of protons to confirm stereochemistry .
- Single-crystal XRD : Resolve absolute configuration, particularly for diastereomers (e.g., centrosymmetric vs. non-centrosymmetric space groups) .
Q. How should researchers address challenges in crystallographic data validation for this compound?
Methodological Answer:
- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) for weak scatterers like sulfur .
- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals. Validate using Rint (<5%) and GooF (0.8–1.2) .
- PLATON checks : Analyze ADDSYM alerts to detect missed symmetry or disorder .
Q. What strategies are effective for optimizing multi-step synthetic routes to reduce byproducts?
Methodological Answer:
- Protecting groups : Temporarily block reactive sites (e.g., acetamide NH with Boc) during thiazole ring formation .
- Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., Hantzsch synthesis).
- DoE (Design of Experiments) : Optimize solvent, temperature, and catalyst ratios via software (e.g., JMP, MODDE) .
Data Analysis and Technical Challenges
Q. How can researchers interpret conflicting spectral data (e.g., NMR vs. XRD) for this compound?
Methodological Answer:
Q. What are the best practices for ensuring reproducibility in biological activity studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
